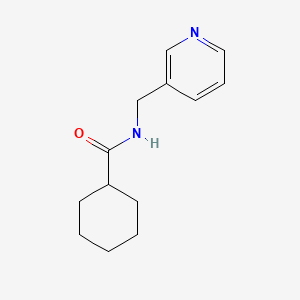
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride, also known as THQSF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. THQSF is a sulfonyl fluoride derivative of tetrahydroquinoline, which is a heterocyclic organic compound.
Applications De Recherche Scientifique
Synthesis and Modification of Fluorinated Compounds
1,2,3,4-Tetrahydroquinoline derivatives are crucial in the synthesis of fluorinated compounds, which are extensively used in medicinal chemistry due to their biological activity and increased lipid solubility in membranes. For instance, studies have demonstrated methods for the fluorination of quinoline derivatives, enhancing their potential for drug synthesis. Fluorination techniques include the use of potassium fluoride for introducing fluorine atoms into the quinoline structure, thereby altering its chemical properties and biological activity (Kidwai, Sapra, & Bhushan, 1999).
Heterocyclic Sulfone Synthesis
The development of heterocyclic sulfones, including sulfonyl fluorides, is a significant area of research due to their importance in drug discovery and synthesis. Techniques for synthesizing quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives have been explored. These methods allow for the selective formation of C2-substituted sulfones from quinoline N-oxides, which can then be converted into various sulfonyl compounds, including sulfonyl fluorides, sulfonamides, and sulfones. This versatility makes them valuable for medicinal chemistry applications (Patel, Laha, & Moschitto, 2022).
Fluorescence Sensing of Fluoride Ions
The ability to detect fluoride ions accurately is essential in various fields, including environmental science and healthcare. Compounds derived from 1,2,3,4-tetrahydroquinoline have been utilized in the development of fluorescent probes for the detection of fluoride ions. These probes can sense fluoride ions with high sensitivity and selectivity, making them useful tools for analyzing fluoride levels in drinking water and dental care products (Hirai & Gabbaï, 2014).
Asymmetric Synthesis and Catalysis
1,2,3,4-Tetrahydroquinolines are integral to the asymmetric synthesis of various organic compounds. They serve as key structural elements in natural products and pharmaceuticals, requiring optically pure forms for their bioactivity. Research has focused on the asymmetric transfer hydrogenation of quinolines in water, highlighting the importance of 1,2,3,4-tetrahydroquinoline derivatives in facilitating these reactions and producing compounds with significant commercial and medicinal value (Wang, Li, Wu, Pettman, & Xiao, 2009).
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S.ClH/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPCQVXMZRIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)F)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2528540.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)
![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)



![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)
![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)
![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)




![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)
